molecular formula C15H20O3 B049021 6-Deoxyilludin S CAS No. 112953-13-6

6-Deoxyilludin S

Cat. No.: B049021
CAS No.: 112953-13-6
M. Wt: 248.32 g/mol
InChI Key: IEHHZEZPEUURRA-KBPBESRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Deoxyilludin S is a natural product found in Omphalotus japonicus and Omphalotus guepiniformis with data available.

Scientific Research Applications

Antitumor Properties

6-Deoxyilludin S has been identified as having antitumor properties. A study by Hara, Yoshida, Morimoto, and Nakano (1987) explored 6-Deoxyilludin M, a closely related compound, and its coproduction with this compound. They highlighted its fermentation and isolation as well as its structural identification, focusing on its potential as an antitumor antibiotic (Hara et al., 1987).

Biosynthesis and Engineering

Research has delved into the biosynthesis of compounds related to this compound. For instance, the study of 6-Deoxyerythronolide B synthase, a polyketide synthase, by Wu, Tsuji, Cane, and Khosla (2001) has implications for understanding the biosynthesis of this compound. They assessed the balance between protein-protein interactions and enzyme-substrate interactions, providing insights relevant to this compound production (Wu et al., 2001).

Chemical Synthesis

The chemical synthesis of related compounds also contributes to the understanding of this compound. Stang and White (2009) conducted a study on the total synthesis and study of 6-Deoxyerythronolide B, highlighting a late-stage C-H oxidation strategy in synthesizing complex molecules. This research can provide insights into the synthetic pathways of this compound (Stang & White, 2009).

Genetic Engineering for Biosynthesis

Kao, Katz, and Khosla (1994) explored the engineered biosynthesis of macrolactones, which includes compounds similar to this compound. Their work in a heterologous host provides a framework for understanding the genetic manipulation and production of complex polyketides like this compound (Kao et al., 1994).

Biochemical Mechanisms

The understanding of the biochemical mechanisms underlying the synthesis of related compounds also informs research on this compound. For instance, Khosla et al. (2007) provided insights into the structure and mechanism of the 6-Deoxyerythronolide B synthase, which has direct relevance to understanding the synthesis pathways of this compound (Khosla et al., 2007).

Properties

CAS No.

112953-13-6

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

(2S,5R)-5-hydroxy-2-(hydroxymethyl)-2,5,7-trimethylspiro[1H-indene-6,1'-cyclopropane]-4-one

InChI

InChI=1S/C15H20O3/c1-9-10-6-13(2,8-16)7-11(10)12(17)14(3,18)15(9)4-5-15/h7,16,18H,4-6,8H2,1-3H3/t13-,14-/m0/s1

InChI Key

IEHHZEZPEUURRA-KBPBESRZSA-N

Isomeric SMILES

CC1=C2C[C@](C=C2C(=O)[C@](C13CC3)(C)O)(C)CO

SMILES

CC1=C2CC(C=C2C(=O)C(C13CC3)(C)O)(C)CO

Canonical SMILES

CC1=C2CC(C=C2C(=O)C(C13CC3)(C)O)(C)CO

112953-13-6

Synonyms

6-deoxyilludin S

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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